3-Hydroxydemethylbromhexine, cis-
Description
3-Hydroxydemethylbromhexine, cis- (abbreviated here as cis-3-HDMB; also referred to as (Z)-3-HDMB) is a minor metabolite of bromhexine, a synthetic derivative of the alkaloid vasicine, widely used as a mucolytic agent. This compound arises from the hepatic biotransformation of bromhexine via demethylation and hydroxylation at the 3-position of the cyclohexane ring, resulting in a cis-configuration of substituents . Structurally, it features a hydroxyl group and a brominated aromatic ring system, with stereochemistry playing a critical role in its pharmacological and metabolic behavior.
Cis-3-HDMB is less prevalent in human plasma compared to its trans-isomer (E-3-HDMB) and other major metabolites like ambroxol (E-4-HDMB), which is pharmacologically active and commercially utilized . The synthesis of such cis-isomers typically involves stereospecific reactions, such as those described for N-Boc-protected intermediates in heterocyclic chemistry (e.g., TsCl-mediated tosylation in pyridine at low temperatures) .
Properties
CAS No. |
18749-55-8 |
|---|---|
Molecular Formula |
C13H18Br2N2O |
Molecular Weight |
378.10 g/mol |
IUPAC Name |
(1S,3R)-3-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-4-8(13(16)12(15)5-9)7-17-10-2-1-3-11(18)6-10/h4-5,10-11,17-18H,1-3,6-7,16H2/t10-,11+/m1/s1 |
InChI Key |
ZZMWKUPIRQLVNP-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)NCC2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1CC(CC(C1)O)NCC2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Hydroxydemethylbromhexine, cis- involves the demethylation of bromhexine followed by hydroxylation. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
3-Hydroxydemethylbromhexine, cis- undergoes various chemical reactions, including:
Major products formed from these reactions include ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxydemethylbromhexine, cis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxydemethylbromhexine, cis- involves its interaction with mucus in the respiratory tract. It reduces the viscosity of mucus, facilitating its clearance from the airways . The compound activates the ciliary epithelium, enhancing mucociliary clearance and improving respiratory function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cis- vs. Trans-Isomers of 3-Hydroxydemethylbromhexine
The stereochemistry of 3-HDMB significantly influences its biological and physicochemical properties:
Key Insight : The cis-isomer’s spatial configuration may hinder interactions with enzymatic targets or receptors, reducing its therapeutic relevance compared to trans-isomers.
Other Bromhexine Metabolites
Bromhexine undergoes extensive metabolism, yielding compounds with varying hydroxylation positions and stereochemistry:
Structural Implications : The 4-position hydroxylation in ambroxol enhances its surfactant-like activity in the respiratory tract, whereas 3-hydroxylated derivatives like cis-3-HDMB lack comparable efficacy.
Related Alicyclic Compounds with Cis/Trans Isomerism
Comparative data from structurally analogous compounds highlight the broader impact of stereochemistry:
General Trend : Cis-isomers often demonstrate distinct solubility, stability, and metabolic profiles compared to trans-forms, consistent with the behavior inferred for cis-3-HDMB.
Research Findings and Data Tables
Table 1. Physicochemical and Metabolic Properties of Bromhexine Metabolites
*Note: Exact molecular weights are extrapolated from bromhexine’s structure (C₁₄H₂₀Br₂N₂) with adjustments for demethylation (-CH₃) and hydroxylation (+OH).
Table 2. Environmental and Kinetic Comparisons of Cis/Trans Isomers
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